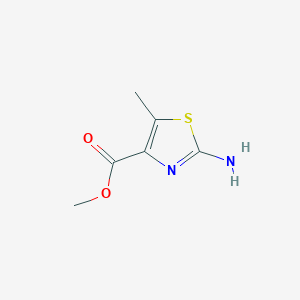

Methyl 2-amino-5-methylthiazole-4-carboxylate

Beschreibung

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, reflecting the systematic numbering of the thiazole ring system. The compound is registered under the Chemical Abstracts Service number 63257-03-4, providing a unique identifier for database searches and regulatory purposes.

The molecular structure can be represented through various chemical notation systems, each providing specific information about the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is CC1=C(N=C(S1)N)C(=O)OC, which encodes the complete molecular structure in a linear format. The International Chemical Identifier string is InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8), providing a standardized representation that facilitates computational analysis and database searching. The corresponding International Chemical Identifier Key is ZPFCEYUYBJVUED-UHFFFAOYSA-N, offering a compact hash representation of the molecular structure.

The compound is also known by several synonymous names in chemical literature and commercial databases. Alternative designations include 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester, this compound, and 4-thiazolecarboxylic acid, 2-amino-5-methyl-, methyl ester. These various nomenclature forms reflect different naming conventions and provide multiple access points for literature searches and chemical procurement.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of thiazole chemistry, which has its foundations in the pioneering work of nineteenth-century organic chemists. The thiazole ring system itself was first conceptualized and systematically studied through the foundational contributions of Hofmann and Hantzsch, who established the fundamental synthetic methodologies that continue to guide thiazole synthesis today. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones or alpha-halogenaldehydes with thioamides, provided the fundamental framework for accessing thiazole derivatives and has been extensively employed in the synthesis of various thiazole compounds.

The specific compound this compound was first documented in chemical databases in 2005, as indicated by the creation date in PubChem records. This timeline suggests that the compound emerged during a period of intensive research into thiazole-based pharmaceuticals and bioactive molecules. The compound's entry into systematic chemical databases coincided with growing interest in heterocyclic compounds as scaffolds for drug discovery, particularly in the development of antimicrobial and anticancer agents.

The synthetic accessibility and structural features of this compound align with the broader research trends in medicinal chemistry during the early 2000s, when researchers were actively exploring thiazole derivatives as potential therapeutic agents. The incorporation of amino and ester functionalities into the thiazole core represents a strategic approach to enhancing biological activity and improving pharmacological properties of heterocyclic compounds.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in heterocyclic chemistry research due to its versatile synthetic applications and biological activity profile. The compound serves as a crucial building block for the synthesis of various heterocyclic analogues with therapeutic potential, particularly in the development of Schiff bases and imidazo[2,1-b]thiazoles. Research has demonstrated that derivatives of this compound can be utilized in microwave-assisted green synthesis methodologies, highlighting its importance in sustainable organic chemistry approaches.

The compound's significance extends to its role in antimicrobial drug discovery, where it has been identified as part of a promising scaffold for developing new anti-tubercular agents. Studies have shown that 2-aminothiazole-4-carboxylate derivatives, including this compound, exhibit notable activity against Mycobacterium tuberculosis. Specifically, research has identified methyl 2-amino-5-benzylthiazole-4-carboxylate, a closely related derivative, as achieving a minimum inhibitory concentration of 0.06 μg/ml against Mycobacterium tuberculosis H37Rv, demonstrating superior effectiveness compared to traditional antibiotics such as thiolactomycin and isoniazid.

The compound's utility in heterocyclic chemistry research is further emphasized by its role in synthesizing complex molecular architectures. It serves as a precursor for developing DNA minor groove-binding oligopeptides and functions as a β-ketoacyl-acyl carrier protein synthase inhibitor in Mycobacterium tuberculosis research. These applications demonstrate the compound's versatility as a synthetic intermediate and its potential for generating structurally diverse libraries of bioactive molecules.

Recent research has also highlighted the compound's importance in antioxidant chemistry, where derivatives containing the 2-amino-5-methylthiazole core have shown significant radical scavenging potential. Studies using 2,2-diphenyl-1-picrylhydrazyl, hydroxyl, nitric oxide, and superoxide radical scavenging assays have demonstrated that compounds incorporating this structural motif can exhibit substantial antioxidant activity. This finding expands the potential applications of this compound beyond antimicrobial research into areas of oxidative stress management and related therapeutic applications.

Structural Features and Functional Groups

The molecular architecture of this compound is characterized by a distinctive combination of functional groups arranged around a central thiazole ring system. The thiazole core represents a five-membered heterocyclic structure containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, contributing to the compound's aromatic character and electronic properties. This heterocyclic framework is notable for its significant π-electron delocalization and aromatic stabilization, which influences both the chemical reactivity and biological activity of the compound.

The amino group positioned at the 2-carbon of the thiazole ring serves as a primary site for chemical modification and contributes significantly to the compound's biological activity profile. This amino functionality exists in equilibrium between different protonation states depending on the pH environment, which can influence membrane permeability and target binding characteristics. Research has indicated that the presence of the 2-amino group is essential for antimicrobial activity, as compounds lacking this functionality demonstrate significantly reduced biological potency.

The methyl ester group attached to the 4-carbon of the thiazole ring represents another crucial structural element that impacts both the compound's physicochemical properties and biological activity. The ester functionality provides a site for potential hydrolysis, enabling the generation of the corresponding carboxylic acid derivative, which has been shown to exhibit different activity profiles in biological systems. Studies have demonstrated that the ester and acid forms can display complementary activity patterns, with some derivatives showing enhanced activity as esters while others require conversion to the acid form for optimal biological effect.

The methyl substituent at the 5-position of the thiazole ring contributes to the overall lipophilicity of the molecule and influences its molecular recognition properties. This substitution pattern affects the compound's ability to interact with biological targets and can modulate its pharmacokinetic characteristics. Research has shown that modifications at the 5-position can significantly impact antitumor activity, with different substituents producing varying degrees of biological efficacy.

The three-dimensional conformation of this compound is influenced by the planar nature of the thiazole ring system and the spatial orientation of the substituent groups. The planarity of the thiazole core facilitates π-π stacking interactions and contributes to the compound's ability to intercalate with nucleic acids or interact with planar binding sites in proteins. The calculated π-electron density distribution within the molecule identifies specific sites that are particularly susceptible to electrophilic attack, with the 5-carbon representing the primary site for electrophilic substitution reactions.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFCEYUYBJVUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360614 | |

| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63257-03-4 | |

| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-amino-5-methylthiazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different thiazole derivatives.

Substitution: The amino and carboxylate groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of this compound can inhibit the growth of M. tuberculosis H37Rv effectively.

Case Study: Inhibition of Mycobacterium tuberculosis

A study demonstrated that methyl 2-amino-5-benzylthiazole-4-carboxylate, a derivative of this compound, achieved a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

| Compound | MIC (µg/ml) | Comparison |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | More effective than TLM (13 µg/ml) and INH (0.25 µg/ml) |

| Thiolactomycin (TLM) | 13 | Traditional antibiotic |

| Isoniazid (INH) | 0.25 | Traditional antibiotic |

Anticancer Activity

In addition to its antimicrobial properties, this compound is under investigation for its potential anticancer effects. Preliminary studies indicate that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Synthesis and Derivatives

This compound serves as a building block for synthesizing various heterocyclic analogues with therapeutic roles:

- Schiff Bases : It is used to synthesize and characterize Schiff bases, which have shown moderate to significant antibacterial and antifungal potential .

- Imidazo[2,1-b]thiazoles : The compound is also utilized in microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles .

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-Amino-5-methylthiazole-4-carboxylate

- Structure : Differs by an ethyl ester (vs. methyl) at position 3.

- Synthesis : Prepared via cyclizing condensation of thiourea with ethyl 3-bromo-2-oxobutyrate, followed by alkaline hydrolysis .

- Properties : Higher molecular weight (186.2 g/mol ) and boiling point compared to the methyl analog. Purity of 97% (CAS 72054-60-5) is commercially available .

- Applications : Used in oligopeptide synthesis (e.g., Methia-Nt) for DNA-binding studies .

Methyl 2-Amino-4-methylthiazole-5-carboxylate

- Structure : Substituents reversed: methyl at position 4 and ester at position 5 (CAS 3829-80-9).

- Synthesis : Produced via reaction of 2-chloroacetoacetate with thiourea under alkaline conditions, achieving >98% yield .

- Properties : Melting point 172–173°C , higher than the 5-methyl isomer due to structural symmetry .

- Applications : Less studied in biological contexts but serves as a precursor for heterocyclic amides .

Methyl 2-Amino-5-phenylthiazole-4-carboxylate

- Structure : Phenyl group at position 5 (vs. methyl).

- Properties : Higher molecular weight (204.2 g/mol ) and melting point (218–221°C ) .

- Biological Activity : The bulky phenyl group may hinder binding in enzyme active sites. For example, in mtFabH inhibition, the 5-methyl analog shows better fit in the longitudinal channel than the phenyl variant .

Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate

- Structure : Trifluoromethyl group at position 5 (CAS 1086375-61-2).

- Properties : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.

- Applications: Potential use in agrochemicals or pharmaceuticals where stability under physiological conditions is critical .

Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|---|

| Methyl 2-amino-5-methylthiazole-4-carboxylate | 172.2 | 165–168 | 301.3 (predicted) | 1.339 | 2.94 |

| Ethyl analog | 186.2 | N/A | ~310 (estimated) | 1.2–1.3 | 3.1 |

| 5-Phenyl analog | 204.2 | 218–221 | N/A | 1.4 (estimated) | 2.8 |

Biologische Aktivität

Methyl 2-amino-5-methylthiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound has the following molecular formula: C₆H₈N₂O₂S. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study by Sachdeva et al., derivatives of this compound were synthesized and evaluated for their efficacy against M. tuberculosis H37Rv. One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), outperforming traditional antibiotics such as thiolactomycin (TLM) and isoniazid (INH) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity associated with cell growth and apoptosis . Specific anticancer activities remain under investigation, but initial findings indicate promise in targeting specific cancer pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, it has been shown to target the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, which is crucial for fatty acid synthesis in mycobacteria .

- Cell Membrane Penetration : The presence of an amino group at the 2-position facilitates the compound's ability to penetrate cellular membranes in its unionized state at physiological pH, enhancing its bioavailability .

Table 1: Summary of Biological Activities

| Compound | Target Organism | MIC (µg/ml) | Comparison with TLM | Comparison with INH |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | More effective (13) | More effective (0.25) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 | - | - |

This table illustrates the potency of various derivatives against M. tuberculosis compared to established drugs.

Research Findings

- Efficacy Against Drug-resistant Strains : The modifications in thiazole derivatives have shown effectiveness against resistant strains of M. tuberculosis, indicating their potential as new therapeutic agents .

- Safety Profile : Toxicity studies are ongoing to establish a safety profile for these compounds, which is crucial for their development as pharmaceuticals .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiazole ring significantly impact biological activity, guiding future synthesis efforts .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₂S | |

| CAS Number | 63257-03-4 | |

| Melting Point | 206–208°C | |

| HRMS (m/z) | 187.06 ([M+H]+) |

Q. Table 2: Common Synthetic Byproducts

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Dimerized thiazole | High-temperature reflux | Use catalyst-free conditions |

| Hydrolyzed carboxylate | Moisture exposure | Store under inert atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.